5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of 4-chlorobenzaldehyde with thieno[2,3-d]pyrimidine derivatives. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell division and apoptosis. This inhibition can lead to the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.
Thieno[3,2-d]pyrimidine: Exhibits similar chemical reactivity and biological activities.
Uniqueness
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity to molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H20ClN3S |
---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H20ClN3S/c1-2-3-4-5-10-20-17-16-15(11-23-18(16)22-12-21-17)13-6-8-14(19)9-7-13/h6-9,11-12H,2-5,10H2,1H3,(H,20,21,22) |
InChI Key |
OKPAAFHMWCIFAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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